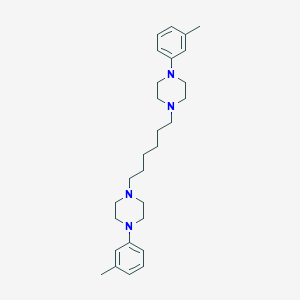

1,6-Bis(4-m-tolylpiperazin-1-yl)hexane

説明

Note: The provided evidence primarily focuses on 1,6-bis(1-benzimidazolyl)hexane and its metal complexes rather than the compound specified in the query. For clarity, this article will address the compound extensively discussed in the evidence while acknowledging structural analogs for comparison.

1,6-Bis(1-benzimidazolyl)hexane is a bis-heterocyclic ligand featuring two benzimidazole groups connected by a hexane backbone. It is synthesized via condensation of 1,6-dibromohexane with benzimidazole derivatives . The compound exhibits strong coordination capabilities, forming polymeric metal complexes with Mn(II), Co(II), Cu(II), Zn(II), and Ag(I) ions . These complexes are characterized by IR, UV-Vis, NMR, and mass spectrometry, with proposed polymeric structures due to bridging benzimidazole ligands .

The ligand and its metal complexes demonstrate significant antifungal activity against soil-borne pathogens such as Rhizoctonia solani, Fusarium oxysporum, Fusarium solani, and Pythium aphanidermatum. Notably, the Cu(II) and Co(II) complexes achieve 100% inhibition of fungal growth at 20 ppm, outperforming commercial fungicides in some cases .

特性

分子式 |

C28H42N4 |

|---|---|

分子量 |

434.7 g/mol |

IUPAC名 |

1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine |

InChI |

InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3 |

InChIキー |

CQEUVRXXXLSTIL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:

Solvent: Commonly used solvents include acetonitrile or dimethylformamide.

Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

化学反応の分析

4. 科学研究への応用

1,6-ビス(4-m-トリルピペラジン-1-イル)ヘキサンは、科学研究においていくつかの用途があります。

化学: 配位化学や触媒におけるリガンドとして使用されます。

生物学: 生物学的巨大分子との潜在的な相互作用について調査されています。

医学: ドーパミンおよびセロトニン受容体を標的とする潜在的な治療薬として探求されています.

工業: 新素材やポリマーの開発に利用されています。

科学的研究の応用

1,6-bis(4-m-tolylpiperazin-1-yl)hexane has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored as a potential therapeutic agent targeting dopamine and serotonin receptors.

Industry: Utilized in the development of new materials and polymers.

作用機序

1,6-ビス(4-m-トリルピペラジン-1-イル)ヘキサンの作用機序には、特定の分子標的との相互作用が含まれます。

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds share the hexane backbone but differ in functional groups, coordination modes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Hexane-Linked Bis-Heterocyclic Compounds

Table 2: Antifungal Efficacy of 1,6-Bis(1-benzimidazolyl)hexane and Its Metal Complexes

Key Comparative Insights:

Coordination Chemistry :

- 1,6-Bis(1-benzimidazolyl)hexane forms stable polymeric complexes with transition metals, enhancing antifungal activity. Cu(II) and Co(II) complexes are most potent due to their redox activity and strong ligand-metal bonding .

- In contrast, 1,6-Bis(pyridine-4-carboxamido)hexane coordinates metals via pyridine and amide groups but lacks documented antifungal efficacy .

Antifungal Mechanism: Benzimidazole derivatives inhibit fungal tubulin polymerization, disrupting cell division. Metal complexes enhance this via reactive oxygen species (ROS) generation .

Structural Flexibility :

- Hexane backbones provide optimal spacing for ligand-metal interactions. Shorter chains (e.g., butane in 1,4-bis(2-thiophthalimido)butane ) reduce steric flexibility, lowering efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。